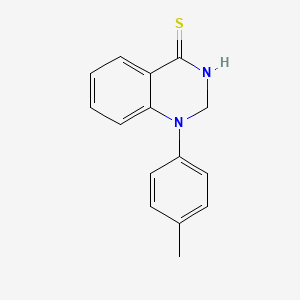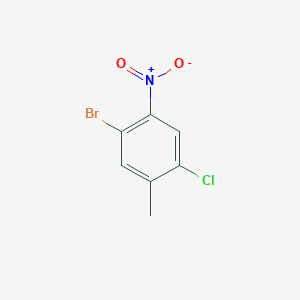
3-Chloro-2,6-bis(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-2,6-bis(trifluormethyl)pyridin ist eine organische Verbindung, die sich durch das Vorhandensein eines Pyridinrings auszeichnet, der mit Chlor und zwei Trifluormethylgruppen substituiert ist. Diese Verbindung zeichnet sich durch ihre einzigartigen physikalisch-chemischen Eigenschaften aus, die sie in verschiedenen industriellen und wissenschaftlichen Anwendungen wertvoll machen. Das Vorhandensein von Trifluormethylgruppen erhöht ihre Lipophilie und Elektronenentzugseigenschaften, was sie zu einem wichtigen Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-2,6-bis(trifluormethyl)pyridin beinhaltet typischerweise die Einführung von Trifluormethylgruppen in einen Pyridinring. Eine gängige Methode ist die direkte Fluorierung eines chlorierten Pyridinvorgängers unter Verwendung eines Trifluormethylierungsmittels wie Trifluormethylkupfer. Diese Reaktion erfordert oft spezielle Bedingungen, einschließlich des Vorhandenseins einer Base und eines geeigneten Lösungsmittels .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Fluorierungsprozesse umfassen, bei denen die Reaktionsbedingungen auf Ausbeute und Reinheit optimiert werden. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken gewährleistet die effiziente Produktion von hochwertigem 3-Chlor-2,6-bis(trifluormethyl)pyridin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct fluorination of a chlorinated pyridine precursor using a trifluoromethylating agent such as trifluoromethyl copper. This reaction often requires specific conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-2,6-bis(trifluormethyl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Gängige Reagenzien und Bedingungen
Substitutionsreaktionen: Gängige Reagenzien umfassen Nucleophile wie Amine, Thiole und Alkoxide. Diese Reaktionen finden typischerweise unter basischen Bedingungen mit Lösungsmitteln wie Ethanol oder Dimethylsulfoxid statt.
Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, abhängig von der gewünschten Transformation.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Substitution mit einem Amin zu einem Aminopyridinderivat führen, während die Oxidation ein Pyridin-N-Oxid erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-Chlor-2,6-bis(trifluormethyl)pyridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung neuer Agrochemikalien und Pharmazeutika.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Es wird bei der Synthese von pharmazeutischen Zwischenprodukten verwendet und trägt so zur Entwicklung neuer Medikamente bei.
Industrie: Die Verbindung wird bei der Produktion von Farbstoffen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 3-Chlor-2,6-bis(trifluormethyl)pyridin seine Wirkung entfaltet, hängt in erster Linie mit seiner Fähigkeit zusammen, mit biologischen Membranen und Enzymen zu interagieren. Die Trifluormethylgruppen erhöhen die Lipophilie der Verbindung, so dass sie leichter in Zellmembranen eindringen kann. Diese Eigenschaft, kombiniert mit ihren Elektronenentzugseigenschaften, kann die Aktivität von Enzymen und anderen molekularen Zielstrukturen beeinflussen und zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism by which 3-Chloro-2,6-bis(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological membranes and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with its electron-withdrawing capabilities, can influence the activity of enzymes and other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-6-(trifluormethyl)pyridin
- 2,3-Dichlor-5-(trifluormethyl)pyridin
- 3-Chlor-5-(trifluormethyl)pyridin
Einzigartigkeit
3-Chlor-2,6-bis(trifluormethyl)pyridin ist einzigartig aufgrund des Vorhandenseins von zwei Trifluormethylgruppen, die seine Lipophilie und seine Elektronenentzugseigenschaften im Vergleich zu ähnlichen Verbindungen mit nur einer Trifluormethylgruppe deutlich verbessern. Dies macht sie besonders wertvoll in Anwendungen, die eine hohe Membranpermeabilität und starke Elektronenentzugseffekte erfordern .
Eigenschaften
Molekularformel |
C7H2ClF6N |
|---|---|
Molekulargewicht |
249.54 g/mol |
IUPAC-Name |
3-chloro-2,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
InChI-Schlüssel |
NSDPRQRSANCYMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)


![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)





![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
